4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .
Mode of Action
The compound interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . This interaction inhibits the activity of these enzymes, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway, a critical process for the survival and growth of the malaria parasite . This disruption leads to the death of the parasite, thereby exerting the compound’s antimalarial effects .
Result of Action
The result of the compound’s action is the inhibition of the malaria parasite’s growth and survival. By targeting and inhibiting critical enzymes in the parasite’s life cycle, the compound effectively kills the parasite, demonstrating its potential as an antimalarial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylthiazole-5-carboxylic acid with phenethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its phenylsulfonamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-17(18(23)20-13-12-15-8-4-2-5-9-15)26-19(21-14)22-27(24,25)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVDHVEKPVWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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